2-amino-3-(3-ethoxyphenyl)propanoic Acid
Overview
Description
2-Amino-3-(3-ethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a carboxyl group, and a phenyl ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3-ethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-ethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to form the corresponding amine.
Amino Acid Formation:
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Large-scale production may also utilize continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(3-ethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Products may include phenolic derivatives or quinones.
Reduction: Products include secondary or tertiary amines.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted phenyl derivatives.
Scientific Research Applications
2-Amino-3-(3-ethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(3-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence its binding to enzymes or receptors. The phenyl ring, with its ethoxy substitution, can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:
2-Amino-3-(3,4-methylenedioxyphenyl)propanoic acid: This compound features a methylenedioxy group on the phenyl ring.
Uniqueness: 2-Amino-3-(3-ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar amino acids.
Properties
IUPAC Name |
2-amino-3-(3-ethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-9-5-3-4-8(6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYVYCRBBASCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314980 | |
Record name | 3-Ethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174732-61-7 | |
Record name | 3-Ethoxyphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174732-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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